

# 2-Phenyl-1-pyridin-3-yl-ethanone chemical formula C<sub>13</sub>H<sub>11</sub>NO

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## Compound of Interest

Compound Name: 2-Phenyl-1-pyridin-3-yl-ethanone

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An In-Depth Technical Guide to **2-Phenyl-1-pyridin-3-yl-ethanone** (C<sub>13</sub>H<sub>11</sub>NO)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Abstract

This technical guide provides a comprehensive overview of **2-Phenyl-1-pyridin-3-yl-ethanone**, a deoxybenzoin derivative incorporating a pyridine moiety. The document delves into the compound's physicochemical properties, detailed synthesis methodologies, chemical reactivity, and its significant potential as a structural scaffold and synthetic intermediate in the field of medicinal chemistry. By synthesizing established chemical principles with field-proven insights, this guide aims to serve as a critical resource for professionals engaged in organic synthesis and drug discovery, highlighting the causality behind experimental choices and the strategic value of this molecular architecture.

## Introduction and Molecular Overview

**2-Phenyl-1-pyridin-3-yl-ethanone** (CAS: 14627-92-0) is an aromatic ketone with the chemical formula C<sub>13</sub>H<sub>11</sub>NO.<sup>[1][2][3]</sup> Structurally, it belongs to the deoxybenzoin (1,2-diphenylethan-1-one) class of compounds, where one of the phenyl rings is replaced by a pyridine-3-yl group. This substitution is of particular interest in medicinal chemistry; the pyridine ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and modulate the molecule's physicochemical properties, such as solubility and lipophilicity.<sup>[4][5]</sup>

Deoxybenzoin derivatives are recognized as crucial building blocks in organic synthesis, serving as precursors for a wide range of natural products and pharmaceutically active molecules, including isoflavones, pyrimidinones, and quinoxalines.[6][7] The core deoxybenzoin scaffold is associated with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive effects.[6][8] The integration of the pyridine moiety into this scaffold presents a strategic approach for developing novel therapeutic agents, leveraging the established biological relevance of both structural components.[9][10]

## Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties for **2-Phenyl-1-pyridin-3-yl-ethanone** is provided below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source(s)
CAS Number	14627-92-0	[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO	[2]
Molecular Weight	197.23 g/mol	[2]
MDL Number	MFCD00963967	[2]
Storage	Sealed in dry, room temperature	[2]

## Spectroscopic Characterization

While a comprehensive public database of spectra for **2-Phenyl-1-pyridin-3-yl-ethanone** is not readily available, characterization would rely on standard analytical techniques. For the related isomer, 2-Phenyl-1-(4-pyridinyl)ethanone, <sup>13</sup>C NMR and Mass Spectrometry (GC-MS) data are available in commercial databases, providing a reference for the expected spectral features.[11]

- <sup>1</sup>H NMR: Expected signals would include multiplets in the aromatic region (7-9 ppm) corresponding to the protons on the phenyl and pyridine rings, and a characteristic singlet in

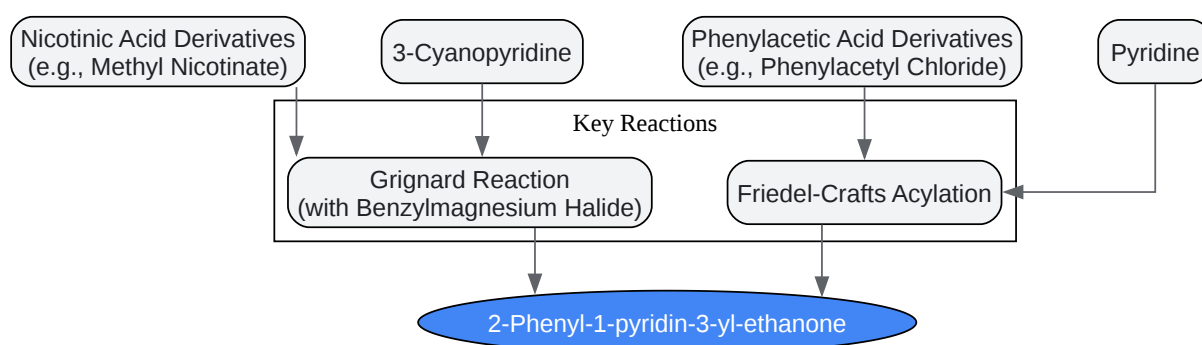
the aliphatic region (~4.3 ppm) for the methylene (-CH<sub>2</sub>-) protons.

- <sup>13</sup>C NMR: Aromatic carbons would appear in the 120-160 ppm range. The carbonyl carbon (C=O) would be significantly downfield (>190 ppm), and the methylene carbon (-CH<sub>2</sub>-) would be observed around 45-55 ppm.
- Mass Spectrometry (MS): The molecular ion peak (M<sup>+</sup>) would be observed at m/z = 197. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl and methylene groups, yielding characteristic fragments.
- Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1680-1700 cm<sup>-1</sup>.

## Synthesis Methodologies: Protocols and Rationale

The synthesis of **2-Phenyl-1-pyridin-3-yl-ethanone** can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

## Workflow for Synthetic Approaches



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Caption: Key synthetic routes to **2-Phenyl-1-pyridin-3-yl-ethanone**.

## Protocol 1: Synthesis via Grignard Reaction

This method involves the nucleophilic addition of a benzyl Grignard reagent to a nicotinic acid derivative. It is a robust and widely used carbon-carbon bond-forming reaction.

**Rationale:** The Grignard reagent, benzylmagnesium chloride, acts as a strong nucleophile (a benzyl anion equivalent), attacking the electrophilic carbonyl carbon of an ester like methyl nicotinate. The resulting tetrahedral intermediate collapses upon acidic workup to yield the desired ketone. The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic sources like water.

### Step-by-Step Methodology:

- **Preparation of Grignard Reagent:**
  - To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
  - Add anhydrous diethyl ether or THF and a small crystal of iodine to initiate the reaction.
  - Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous ether/THF dropwise via an addition funnel, maintaining a gentle reflux. Stir until the magnesium is consumed.
- **Reaction with Pyridine Ester:**
  - In a separate flame-dried flask, dissolve methyl nicotinate (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
  - Slowly add the prepared Grignard reagent to the cooled ester solution via cannula transfer.
  - Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
- **Workup and Purification:**
  - Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) at 0 °C.

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure **2-Phenyl-1-pyridin-3-yl-ethanone**.

## Protocol 2: Synthesis via Friedel-Crafts Acylation

While Friedel-Crafts acylation on pyridine itself is challenging due to the deactivation of the ring by the Lewis acid complexing with the basic nitrogen, modifications of this approach are plausible.<sup>[12]</sup> A related procedure is the reaction of nicotinoyl chloride (the acid chloride of nicotinic acid) with benzene in the presence of a Lewis acid like aluminum chloride, which forms 3-benzoylpyridine.<sup>[13]</sup> A variation using a phenylacetyl source would be required for the target molecule.

## Reactivity and Potential in Drug Discovery

The chemical structure of **2-Phenyl-1-pyridin-3-yl-ethanone** offers multiple sites for further chemical modification, making it a versatile scaffold for building molecular libraries for drug screening.

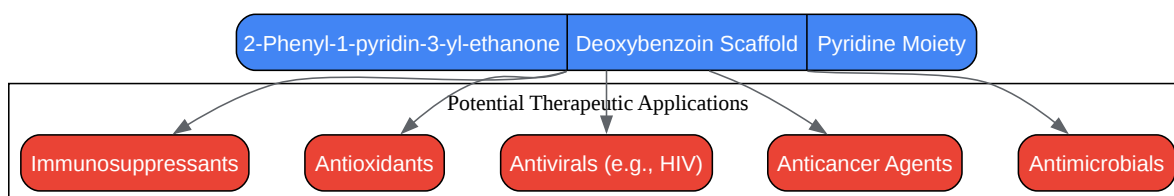
### Key Reactive Sites:

- **The Carbonyl Group:** The ketone can be readily reduced to a secondary alcohol, converted to an oxime, or serve as an electrophile in condensation reactions (e.g., aldol, Knoevenagel). The formation of deoxybenzoin oximes has been shown to yield compounds with potent and low-toxicity immunosuppressive activity.<sup>[8]</sup>
- **The  $\alpha$ -Methylene Bridge:** The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, halogenation, and other functionalizations at this position. For instance, bromination at this site can produce precursors for further synthetic elaboration.<sup>[1]</sup>

- The Pyridine Ring: The pyridine nitrogen can be N-alkylated or N-oxidized. The ring itself can undergo nucleophilic aromatic substitution under certain conditions.

## Scaffold for Therapeutic Agent Development

The combination of the deoxybenzoin core and the pyridine ring positions this molecule as a high-potential starting point for drug discovery programs. Pyridinone scaffolds, which are related to pyridine, are considered "privileged structures" in medicinal chemistry, known to impact a drug's lipophilicity, solubility, and metabolic stability.[4][5]



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Caption: Relationship of the core scaffold to potential therapeutic areas.

- **Antiviral Activity:** Derivatives of the isomeric 2-Phenyl-1-pyridin-2-yl-ethanone have been investigated as iron chelators that inhibit HIV-1 transcription by modulating CDK2 and CDK9 activities.[14] This provides a strong rationale for exploring the antiviral potential of the 3-pyridyl isomer and its derivatives.
- **Anticancer Activity:** Novel thiazolidinone derivatives containing a 2-phenyl-3-(pyridin-2-yl) structure have been identified as potent inhibitors for the proliferation of osteosarcoma cells through phenotypic screening.[15]
- **Antioxidant and Tyrosinase Inhibition:** Polyphenolic deoxybenzoins have demonstrated powerful antioxidant capabilities, in some cases exceeding that of standards like Vitamin C, and also exhibit potent mushroom tyrosinase inhibitory activity.[7]

- Antimicrobial Activity: The pyridine nucleus is a common feature in compounds with demonstrated antibacterial and antifungal properties.[\[10\]](#)[\[16\]](#)

## Conclusion

**2-Phenyl-1-pyridin-3-yl-ethanone** is a strategically important molecule that bridges the biologically relevant classes of deoxybenzoins and pyridines. Its synthesis is achievable through established organic transformations, and its structure offers rich reactivity for creating diverse chemical libraries. For researchers in drug development, this compound represents a valuable scaffold and intermediate with significant potential for the discovery of new therapeutic agents across multiple domains, including oncology, virology, and immunology. Further investigation into its derivatization and biological evaluation is highly warranted.

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